Cas no 23152-97-8 (3-Phenyl-1,2,4-oxadiazole-5-thiol)

3-Phenyl-1,2,4-oxadiazole-5-thiol is a versatile organic compound with significant applications in synthetic chemistry. It offers high purity and excellent stability, making it ideal for use in the synthesis of various heterocyclic compounds. This compound demonstrates strong reactivity, facilitating efficient transformations in organic synthesis. Its unique structural features contribute to its utility in drug discovery and material science research.
3-Phenyl-1,2,4-oxadiazole-5-thiol structure
23152-97-8 structure
Product Name:3-Phenyl-1,2,4-oxadiazole-5-thiol
CAS No:23152-97-8
MF:C8H6N2OS
MW:178.211040019989
MDL:MFCD00192392
CID:251740
PubChem ID:3271822
Update Time:2025-06-24

3-Phenyl-1,2,4-oxadiazole-5-thiol Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole-5(2H)-thione,3-phenyl-
    • 3-PHENYL-1,2,4-OXADIAZOLE
    • 3-Phenyl-1,2,4-oxadiazole-5-thiol
    • 3-phenyl-2(4)H-[1,2,4]oxadiazole-5-thione
    • 3-Phenyl-5-mercapto-1,2,4-oxadiazol
    • 5-mercapto-3-phenyl-1,2,4-oxadiazole
    • AC1MN5DY
    • AC1Q7GAA
    • AG-E-67296
    • CTK4F0990
    • SureCN7029940
    • A918607
    • 3-phenyl-2H-1,2,4-oxadiazole-5-thione
    • AKOS024015224
    • AKOS005174583
    • MFCD00192392
    • DTXSID00390892
    • 3-phenyl-1,2,4-oxadiazole-5(2H)-thione
    • 23152-97-8
    • LS-04715
    • SCHEMBL3115626
    • KLUJJBZDBBYZEJ-UHFFFAOYSA-N
    • EN300-35596
    • MDL: MFCD00192392
    • Inchi: 1S/C8H6N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,12)
    • InChI Key: KLUJJBZDBBYZEJ-UHFFFAOYSA-N
    • SMILES: S=C1N=C(C2C=CC=CC=2)NO1

Computed Properties

  • Exact Mass: 178.02018
  • Monoisotopic Mass: 178.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 65.7Ų

Experimental Properties

  • PSA: 33.62

3-Phenyl-1,2,4-oxadiazole-5-thiol Security Information

  • HazardClass:IRRITANT
  • Storage Condition:(BD307699)

3-Phenyl-1,2,4-oxadiazole-5-thiol Pricemore >>

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3-Phenyl-1,2,4-oxadiazole-5-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:23152-97-8)3-Phenyl-1,2,4-oxadiazole-5-thiol
Order Number:A918607
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:06
Price ($):291.0
Email:sales@amadischem.com

Additional information on 3-Phenyl-1,2,4-oxadiazole-5-thiol

Introduction to 3-Phenyl-1,2,4-oxadiazole-5-thiol (CAS No. 23152-97-8)

3-Phenyl-1,2,4-oxadiazole-5-thiol, also known by its CAS number 23152-97-8, is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its 1,2,4-oxadiazole ring and a thiol group, which confer it with a range of interesting chemical and biological properties. In this article, we will delve into the structural features, synthesis methods, and potential applications of 3-Phenyl-1,2,4-oxadiazole-5-thiol.

The molecular formula of 3-Phenyl-1,2,4-oxadiazole-5-thiol is C9H7N3OS, and it has a molecular weight of approximately 197.23 g/mol. The compound's structure consists of a phenyl ring attached to a 1,2,4-oxadiazole ring, which in turn is substituted with a thiol group. The presence of the thiol group imparts reactivity and redox properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.

The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-thiol can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor containing both an amine and a nitrile group. For instance, the reaction of phenylhydrazine with a suitable nitrile derivative can yield the desired product. Another method involves the condensation of an acid hydrazide with an isothiocyanate followed by cyclization. These synthetic routes are well-documented in the literature and have been optimized to achieve high yields and purity.

In recent years, 3-Phenyl-1,2,4-oxadiazole-5-thiol has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as a scaffold for the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is known for its ability to enhance the pharmacological properties of drug molecules by improving their stability and bioavailability. Additionally, the thiol group can be functionalized to introduce various substituents that modulate the compound's biological activity.

A recent study published in the Journal of Medicinal Chemistry explored the use of 3-Phenyl-1,2,4-oxadiazole-5-thiol-based derivatives as potential anti-inflammatory agents. The researchers synthesized a series of compounds by modifying the phenyl ring and found that certain derivatives exhibited potent anti-inflammatory activity in vitro and in vivo. These findings suggest that 3-Phenyl-1,2,4-oxadiazole-5-thiol-based compounds could be promising candidates for further development as anti-inflammatory drugs.

Beyond medicinal chemistry, 3-Phenyl-1,2,4-oxadiazole-5-thiol has also found applications in materials science. The compound's unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. For example, researchers at the University of California have investigated the use of 3-Phenyl-1,2,4-oxadiazole-5-thiol-based materials as electron transport layers in organic solar cells. Their studies have shown that these materials can significantly enhance device performance by improving charge transport and reducing recombination losses.

The redox properties of 3-Phenyl-1,2,4-oxadiazole-5-thiol have also been exploited in the development of redox-active materials for energy storage applications. A study published in Advanced Materials reported the synthesis of redox-active polymers containing 3-Phenyl-1,2,4-oxadiazole-5-thiol-based units. These polymers exhibited excellent electrochemical performance and stability when used as cathode materials in rechargeable batteries.

In conclusion, 3-Phenyl-1,2,4-oxadiazole-5-thiol (CAS No. 23152-97-8) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in advancing various scientific fields.

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Amadis Chemical Company Limited
(CAS:23152-97-8)3-Phenyl-1,2,4-oxadiazole-5-thiol
A918607
Purity:99%
Quantity:1g
Price ($):291.0
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